molecular formula C7H6N4O2 B13613743 7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B13613743
M. Wt: 178.15 g/mol
InChI Key: IZOVJSFBHKKNAP-UHFFFAOYSA-N
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Description

7-Amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione (CAS 52294-86-7) is a heterocyclic compound featuring a fused pyridine-pyrimidine core with an amino group at position 7 and two ketone groups at positions 2 and 3. Its molecular formula is C₉H₁₀N₄O₂, with a molecular weight of 206.2 g/mol . This compound belongs to the pyrido[2,3-d]pyrimidine family, a class of nitrogen-rich bicyclic systems known for their pharmacological relevance, including kinase inhibition and anticancer activity .

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

7-amino-1H-pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H6N4O2/c8-4-2-1-3-5(9-4)10-7(13)11-6(3)12/h1-2H,(H4,8,9,10,11,12,13)

InChI Key

IZOVJSFBHKKNAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=O)NC(=O)N2)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrido[2,3-d]pyrimidine Family

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Notes Reference
7-Amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione 7-NH₂, 1-CH₃, 3-CH₃ C₉H₁₀N₄O₂ 206.2 Potential kinase inhibitor
7-Chloropyrido[2,3-d]pyrimidine-2,4-dione 7-Cl C₇H₄ClN₃O₂ 197.6 Antiproliferative activity (preclinical)
5-Chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione 5-Cl, 1-CH₃, 3-CH₃ C₈H₇ClN₃O₂ 212.6 Not reported; structural derivative
7-(4-Chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione 7-(4-Cl-C₆H₄), 1-CH₃, 3-CH₃ C₂₂H₁₈ClN₃O₂ 391.9 Synthetic intermediate
7-Amino-6-(aminomethyl)-5-(4,5-dimethyl-2-thienyl)-1,3-dimethyl derivative Complex substituents (NH₂, aminomethyl, thienyl) N/A N/A Enhanced binding affinity (hypothesized)

Key Observations:

  • Amino Group: The 7-amino substituent in the parent compound enhances interactions with ATP-binding pockets in kinases, as demonstrated by its inhibitory activity against eEF-2K (IC₅₀ = 420 nM for compound A-484954) .
Comparison with Fused Heterocyclic Analogues

Pyrano[2,3-d]pyrimidine-2,4-diones (e.g., CAS 37538-68-4):

  • Feature an oxygen-containing pyran ring fused to pyrimidine.
  • Synthesized via solvent-free ball-milling methods, favoring kinetic product formation .
  • Exhibit broader solubility due to the oxygen atom but reduced nitrogen content, limiting kinase targeting .

Pyrrolo[2,3-d]pyrimidine-2,4-diones (e.g., derivatives in Table 1 of ):

  • Replace pyridine with pyrrole, altering electronic properties.
  • Show antiparasitic activity but weaker kinase inhibition compared to pyrido analogues .

Biological Activity

7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that has drawn significant attention in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: C7H6N4O2
Molecular Weight: 178.14 g/mol
CAS Number: 856595-19-2

The compound features a fused pyrido-pyrimidine ring system with amino and dione functional groups that contribute to its biological reactivity.

Properties Table

PropertyValue
Molecular FormulaC7H6N4O2
Molecular Weight178.14 g/mol
CAS Number856595-19-2
Purity≥95%

The primary mechanism of action for this compound involves its role as an inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1). By binding to the active site of PARP-1, it prevents the enzyme from facilitating the repair of DNA damage through ADP-ribosylation. This inhibition leads to genomic instability and apoptosis in cancer cells .

Biological Targets

Research indicates that this compound may also interact with various biological targets:

  • PARP-1 : Inhibition leads to enhanced cytotoxicity in cancer cells.
  • Dihydrofolate Reductase (DHFR) : Potential involvement in anti-cancer activity.
  • Tyrosine Kinases : Possible modulation of signaling pathways involved in cell proliferation and survival .

In Vitro Studies

Several studies have demonstrated the biological activity of this compound against various cancer cell lines. For instance:

  • Cancer Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in breast cancer (MCF-7) and colorectal cancer (HT-29) cell lines.
  • Induction of Apoptosis : Flow cytometry analysis revealed increased apoptotic cell populations upon treatment with the compound compared to control groups .

Case Studies

  • Study on MCF-7 Cells : A concentration-dependent study indicated that treatment with this compound resulted in a notable decrease in cell viability at concentrations above 10 µM.
    • IC50 Value : Approximately 15 µM after 48 hours of treatment.
    • Mechanism : Induction of apoptosis was confirmed through caspase activation assays.
  • Inhibition of PARP Activity : A detailed enzymatic assay showed that the compound effectively inhibited PARP activity with an IC50 value similar to known PARP inhibitors like Olaparib.

Comparison with Other Compounds

The biological activity of this compound can be compared with other pyrido-pyrimidine derivatives:

Compound NameTargetIC50 Value (µM)References
7-amino-1H,2H...pyrido[2,3-d]pyrimidinePARP-1~15
Pyrano[2,3-d]pyrimidinePARP Inhibitor~20
Pyrazolo[3,4-d]pyrimidineAnti-inflammatory~25

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